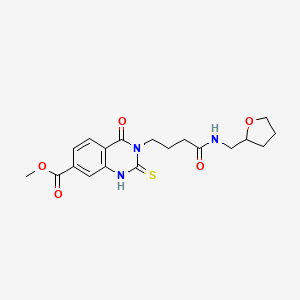

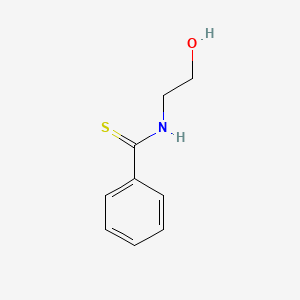

![molecular formula C25H20N2OS B2502244 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 899760-67-9](/img/structure/B2502244.png)

4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene and pyrimidine derivatives has been a subject of interest due to their broad spectrum of biological activities. In particular, the synthesis of benzo[f]chromeno[2,3-d]pyrimidines has been explored to a lesser extent, but these compounds are recognized for their potential biological activities, including antibacterial and antioxidant properties. The synthesis of these compounds often involves novel methodologies, such as the tandem intramolecular Pinner/Dimroth rearrangement, which has been employed to create a variety of 9-alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]pyrimidin-11ones with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine has been characterized using both experimental and theoretical methods. The compound crystallizes in the triclinic space group P-1, and its molecular geometry has been optimized using density functional theory (DFT). The theoretical calculations, including the electron density isosurface with electrostatic potential (ESP) mapping, provide insights into the size, shape, charge density distribution, and site of chemical reactivity of the molecule. These structural characteristics are essential for understanding the interaction of the compound with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzo[h]chromenes and benzo[h]chromeno[2,3-d]pyrimidines is influenced by the substituents at various positions on the ring system. The structure-activity relationship (SAR) studies indicate that the lipophilicity of the substituents at the 2- or 3-positions significantly affects the compounds' antitumor activity. This suggests that the chemical modifications at these positions can be strategically used to enhance the biological efficacy of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[h]chromenes and benzo[h]chromeno[2,3-d]pyrimidines are closely related to their molecular structures. The spectroscopic parameters, such as FT-IR, (1)H NMR, and (13)C NMR, provide valuable information about the compounds' physical properties. Additionally, the non-linear optical properties of these compounds have been investigated, revealing their potential applications in materials science. The experimental and theoretical studies complement each other, leading to a comprehensive understanding of the compounds' properties .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

One of the notable applications is in the field of synthetic chemistry, where compounds like 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine are synthesized and utilized as key intermediates in the creation of pharmacologically relevant molecules. For instance, Catalyst-Free One-Pot Three-Component Synthesis methods have been developed for the efficient synthesis of diverse substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives under ambient conditions, showcasing the molecule's role in facilitating straightforward and eco-friendly synthetic routes (Brahmachari & Nayek, 2017).

Pharmacological Research

In pharmacology, the synthesis and evaluation of novel 4H-chromeno[2,3-d]pyrimidine derivatives have been conducted to explore their antitubercular and antimicrobial activities. These studies have led to the identification of compounds with pronounced antitubercular and antimicrobial properties, indicating the potential of 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Kamdar et al., 2011).

Material Science and Optoelectronics

Additionally, the structural and electronic properties of related chromeno[2,3-d]pyrimidine derivatives have been studied for their potential applications in material science and optoelectronics. Research in this area focuses on understanding how the molecular structure influences the electronic, linear, and nonlinear optical properties of these compounds, which could lead to their application in developing new materials for optoelectronic devices (Hussain et al., 2020).

Propriétés

IUPAC Name |

4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQSQQNFYXZYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

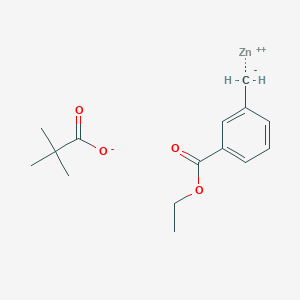

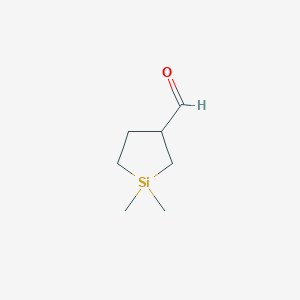

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

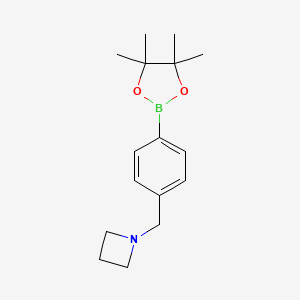

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)

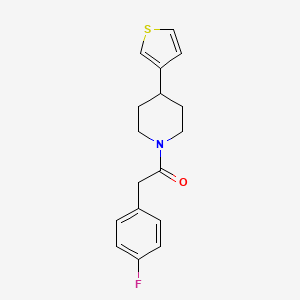

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)